molecular formula C7H8FN B167782 2-Fluoro-3-methylaniline CAS No. 1978-33-2

2-Fluoro-3-methylaniline

Cat. No.: B167782
CAS No.: 1978-33-2
M. Wt: 125.14 g/mol
InChI Key: WFZUBZAEFXETBF-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylaniline is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where the hydrogen atom in the ortho position relative to the amino group is replaced by a fluorine atom, and the hydrogen atom in the meta position is replaced by a methyl group. This compound is a clear to very dark red liquid and is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylaniline can be synthesized through the reduction of 2-fluoro-3-nitrotoluene. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 1-2 atm .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes using similar methods as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-3-methylaniline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-3-methylaniline involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an allosteric modulator of muscarinic M1 receptors. This interaction can influence neurotransmitter release and signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison: 2-Fluoro-3-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Fluoro-3-methylaniline (C7H8FN) is an aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This compound's biological activity is crucial for understanding its potential applications and implications in health and safety. This article reviews the biological activities of this compound, including its pharmacological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the second position and a methyl group at the third position of the aniline structure. The molecular structure can be represented as follows:

  • Molecular Formula : C7H8FN
  • Molecular Weight : 139.14 g/mol

The compound's structure influences its reactivity and biological interactions, making it a subject of interest in various studies.

Pharmacological Effects

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that derivatives of fluoroanilines exhibit significant antimicrobial properties. For instance, modifications in the aniline structure can enhance activity against specific bacterial strains. In vitro studies have demonstrated that this compound shows effectiveness against Gram-positive bacteria, suggesting potential use as an antibacterial agent .
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal that it can induce apoptosis in certain cancer cell lines. The compound's ability to disrupt cellular functions has been linked to its interaction with DNA and cellular membranes, leading to increased cell death rates in treated cultures .
  • Neurotoxicity : Some studies have raised concerns about the neurotoxic effects of fluoroanilines. Exposure to this compound has been associated with neurobehavioral alterations in model organisms, indicating a need for further research into its safety profile .

Toxicity Studies

Toxicological assessments are critical for understanding the safety of this compound:

  • Acute Toxicity : In laboratory settings, acute exposure to high concentrations has resulted in observable toxic effects in test organisms such as earthworms (Eisenia veneta). These effects included behavioral changes and mortality rates, which were used to derive toxicity thresholds .
  • Chronic Toxicity : Long-term exposure studies suggest that low concentrations may lead to bioaccumulation and chronic toxicity, impacting reproductive health and growth rates in aquatic organisms .

Case Studies

Several case studies illustrate the biological implications of this compound:

  • Environmental Impact Assessment : A study on the effects of this compound on soil-dwelling organisms demonstrated significant alterations in metabolic profiles, suggesting its potential as a contaminant in agricultural settings. Metabonomic analysis revealed changes in biochemical markers indicative of stress responses in exposed organisms .
  • Pharmacological Research : In a pharmacological context, derivatives of this compound have been explored for their potential as drug candidates targeting specific diseases. For example, compounds with similar structures have shown promise in treating conditions such as cystic fibrosis by modulating CFTR activity .

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
NeurotoxicityBehavioral alterations in model organisms
Acute ToxicityMortality observed in earthworm bioassays
Chronic ToxicityBioaccumulation effects noted

Properties

IUPAC Name

2-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZUBZAEFXETBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627933
Record name 2-Fluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-33-2
Record name 2-Fluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-3-METHYLANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Bromo-2-fluoro-3-methylaniline (9.00 g, 44.1 mmol), which had been obtained in Reference example 4(4a), was dissolved in a 1:1 mixture (130 mL) of N,N-dimethyl formamide and methanol, and added with [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloride-dichloromethane complex (10.8 g, 13.2 mmol) and N,N-diisopropylethylamine (23 mL, 132.3 mmol). The mixture was vigorously stirred at 85° C. for 2 hours under a carbon monoxide atmosphere. The reaction solution was cooled to room temperature, added with ethyl acetate and water, filtered using Millicup (registered trademark)-LH, and washed with ethyl acetate. The filtered solution was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=4/1) to give the title compound as a colorless solid (5.70 g, yield 71%).
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9 g
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23 mL
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Yield
71%

Synthesis routes and methods II

Procedure details

6-Bromo-2-fluoro-3-methylaniline (9.00 g, 44.1 mmol), which had been obtained in Reference example 6 (6a), was dissolved in 1:1 mixture (130 mL) of N,N-dimethyl formamide and methanol, and added with [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloride-dichloromethane complex (10.8 g, 13.2 mmol) and N,N-diisopropylethylamine (23 mL, 132.3 mmol). The mixture was vigorously stirred at 85° C. for 2 hours under a carbon monoxide atmosphere. The reaction solution was cooled to room temperature, added with ethyl acetate and water, filtered using Millicup (registered trademark)-LH, and washed with ethyl acetate. The filtered solution was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=4/1) to give the title compound as a colorless solid (5.70 g, yield 71%).
Quantity
9 g
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reactant
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Name
example 6 ( 6a )
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23 mL
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Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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